5-Amino-4-methoxy-2-methylbenzoic acid
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Overview
Description
5-Amino-4-methoxy-2-methylbenzoic acid is an aromatic compound with the molecular formula C9H11NO3. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methoxy-2-methylbenzoic acid typically involves the nitration of 4-methoxy-2-methylbenzoic acid followed by reduction. The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced to the amino derivative using reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino and methoxy groups direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, sulfonyl chlorides, nitrating agents.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
5-Amino-4-methoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-methoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
- 5-Amino-2-methoxy-4-methylbenzoic acid
- 4-Methoxy-2-methylbenzoic acid
- 2-Amino-5-methylbenzoic acid
Comparison: 5-Amino-4-methoxy-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applicationsSimilarly, 4-Methoxy-2-methylbenzoic acid and 2-Amino-5-methylbenzoic acid differ in their functional group placements, affecting their properties and applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-amino-4-methoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
SKPRIILLFUULSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)OC |
Origin of Product |
United States |
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